Cas no 944898-66-2 (2-Ethyl-5-chloro-1H-imidazole)
2-Ethyl-5-chloro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-Ethyl-5-chloro-1H-imidazole
- 4-chloro-2-ethyl-1H-imidazole
- 5-chloro-2-ethylimidazole
- SBB054449
- AB45181
- 5-CHLORO-2-ETHYL-1H-IMIDAZOLE
-
- MDL: MFCD08437609
- Inchi: 1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
- InChI Key: WFGGHEGRIGNWPH-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(CC)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Topological Polar Surface Area: 28.7
2-Ethyl-5-chloro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E065270-500mg |
2-Ethyl-5-chloro-1H-imidazole |
944898-66-2 | 500mg |
$ 340.00 | 2022-06-05 | ||
| TRC | E065270-1000mg |
2-Ethyl-5-chloro-1H-imidazole |
944898-66-2 | 1g |
$ 570.00 | 2022-06-05 | ||
| abcr | AB541320-250mg |
2-Ethyl-5-chloro-1H-imidazole; . |
944898-66-2 | 250mg |
€228.00 | 2025-04-14 | ||
| abcr | AB541320-500mg |
2-Ethyl-5-chloro-1H-imidazole; . |
944898-66-2 | 500mg |
€282.70 | 2025-04-14 | ||
| abcr | AB541320-1g |
2-Ethyl-5-chloro-1H-imidazole; . |
944898-66-2 | 1g |
€337.30 | 2025-04-14 | ||
| abcr | AB541320-250 mg |
2-Ethyl-5-chloro-1H-imidazole; . |
944898-66-2 | 250MG |
€224.80 | 2023-07-11 | ||
| abcr | AB541320-500 mg |
2-Ethyl-5-chloro-1H-imidazole; . |
944898-66-2 | 500MG |
€280.00 | 2023-07-11 | ||
| abcr | AB541320-1 g |
2-Ethyl-5-chloro-1H-imidazole; . |
944898-66-2 | 1g |
€335.10 | 2023-07-11 |
2-Ethyl-5-chloro-1H-imidazole Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 2-Ethyl-5-chloro-1H-imidazole
Introduction to CAS No. 944898-66-2: 2-Ethyl-5-chloro-1H-imidazole
The compound with CAS No. 944898-66-2, commonly referred to as 2-Ethyl-5-chloro-1H-imidazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule belongs to the imidazole family, a class of compounds known for their versatile applications in drug discovery, catalysis, and advanced materials. The structure of 2-Ethyl-5-chloro-1H-imidazole is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with substituents at positions 2 and 5: an ethyl group and a chlorine atom, respectively.
Recent studies have highlighted the potential of imidazole derivatives in various applications. For instance, researchers have explored the use of 2-Ethyl-5-chloro-1H-imidazole as a building block for constructing bioactive molecules. Its unique electronic properties and ability to form hydrogen bonds make it an ideal candidate for drug design, particularly in the development of antiviral and anticancer agents. A study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain viral enzymes, suggesting its potential in antiviral therapy.
In addition to its pharmacological applications, 2-Ethyl-5-chloro-1H-imidazole has shown promise in catalytic processes. Its ability to act as a ligand in transition metal complexes has been exploited in asymmetric catalysis, where it facilitates the synthesis of enantioselective compounds. This property is particularly valuable in the pharmaceutical industry, where the production of chiral molecules is crucial. Recent advancements in this area have been documented in *Angewandte Chemie*, where researchers reported the use of this compound as a chiral ligand in palladium-catalyzed reactions.
The synthesis of 2-Ethyl-5-chloro-1H-imidazole involves a multi-step process that typically begins with the preparation of imidazole precursors. One common method involves the condensation of an aldehyde with ammonia or a primary amine, followed by cyclization to form the imidazole ring. The substitution at positions 2 and 5 is achieved through nucleophilic aromatic substitution or other electrophilic substitution techniques. The optimization of these synthetic routes has been a focus of recent research efforts, with studies aiming to improve yield and reduce reaction times.
From a materials science perspective, imidazoles, including 2-Ethyl-5-chloro-1H-imidazole, have been investigated for their potential in creating advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly porous and exhibit exceptional stability, making them suitable for gas storage and separation applications. A study published in *Nature Materials* highlighted the use of imidazole-based MOFs for efficient CO₂ capture, underscoring the importance of this compound in addressing environmental challenges.
In conclusion, CAS No. 944898-66-2: 2-Ethyl-5-chloro-1H-imidazole is a versatile compound with diverse applications across multiple disciplines. Its role as a building block in drug discovery, its utility in catalysis, and its potential in materials science underscore its significance in contemporary research. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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